

# Avenciguat (BI 685509): A Technical Guide to its Discovery and Preclinical-Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Avenciguat (BI 685509) is an investigational, orally administered, small-molecule activator of soluble guanylate cyclase (sGC). Developed by Boehringer Ingelheim, it represents a novel therapeutic approach for a range of diseases characterized by impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling, including diabetic kidney disease, liver cirrhosis with portal hypertension, and systemic sclerosis. This technical guide provides an indepth overview of the discovery, history, and ongoing research of Avenciguat, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## Introduction: The Discovery of a Novel sGC Activator

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulator of various physiological processes, including vasodilation, inflammation, and fibrosis.[1][2] In pathological conditions associated with high oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. This state of sGC dysfunction is implicated in the pathophysiology of numerous cardiovascular, renal, and fibrotic diseases.



This understanding led to the development of two classes of compounds that target sGC: sGC stimulators and sGC activators. sGC stimulators, such as riociguat, enhance the sensitivity of reduced (heme-containing) sGC to NO. In contrast, sGC activators, like Avenciguat, directly activate the enzyme, particularly in its oxidized or heme-free state, independent of NO.[2][3] This distinction is critical in disease states where oxidative stress is prominent.

The development of Avenciguat by Boehringer Ingelheim emerged from research programs focused on identifying potent and selective sGC activators with favorable pharmacokinetic properties. While a detailed public timeline of its early discovery and lead optimization is not extensively documented, the core of its innovation lies in its pyrazolopyrimidine chemical scaffold. The first patent disclosing Avenciguat (as BI 685509) was published in 2014, suggesting that the initial discovery and preclinical development occurred in the years prior. Subsequent research has focused on elucidating its pharmacological profile and evaluating its therapeutic potential in various disease models.

#### **Mechanism of Action: Restoring cGMP Signaling**

Avenciguat functions as a direct activator of soluble guanylate cyclase. Its mechanism of action is particularly relevant in disease states characterized by oxidative stress where the sGC enzyme is predominantly in a dysfunctional, oxidized, or heme-free state.

### **Signaling Pathway**

The NO-sGC-cGMP signaling pathway plays a pivotal role in cellular function. Avenciguat's intervention in this pathway is visualized below:





Click to download full resolution via product page

Avenciguat's mechanism of action on the sGC-cGMP pathway.

### **Preclinical Research and Quantitative Data**

Avenciguat has undergone extensive preclinical evaluation in various in vitro and in vivo models to characterize its pharmacological activity and therapeutic potential.

#### **In Vitro Activity**

The in vitro activity of Avenciguat has been assessed in various cell-based assays to confirm its mechanism of action and potency.



| Assay Type                  | System                                                     | Key Findings                             | Reference |
|-----------------------------|------------------------------------------------------------|------------------------------------------|-----------|
| sGC Activation              | Human Platelet-Rich<br>Plasma (with heme-<br>oxidant ODQ)  | EC50: 467 nM                             | [4]       |
| sGC Activation              | Rat Platelet-Rich<br>Plasma (with heme-<br>oxidant ODQ)    | EC50: 304 nM                             |           |
| Inhibition of CXCL4 Release | Activated Human<br>Platelet-Rich Plasma                    | Significant inhibition at 1 μM and 10 μM | -         |
| TGF-β2 Production           | Hypoxic Human<br>Dermal Microvascular<br>Endothelial Cells | Significant inhibition at 10 μM          | _         |

### In Vivo Efficacy in Animal Models

Avenciguat has demonstrated efficacy in several animal models of human diseases, providing the rationale for its clinical development.



| Animal Model                                                      | Disease                                       | Dosing<br>Regimen                                                          | Key Findings                                                                                         | Reference |
|-------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Bleomycin-<br>induced Dermal<br>and Pulmonary<br>Fibrosis (Mouse) | Systemic<br>Sclerosis                         | Not specified                                                              | Reduced dermal thickness, myofibroblast numbers, and collagen deposition. Ameliorated lung fibrosis. |           |
| Thioacetamide-<br>induced Cirrhosis<br>(Rat)                      | Liver Cirrhosis<br>and Portal<br>Hypertension | 0.3, 1, and 3<br>mg/kg/day, p.o.                                           | Dose-dependent reduction in liver fibrosis, portal hypertension, and portosystemic shunting.         |           |
| ZSF1 Rat Model                                                    | Diabetic Kidney<br>Disease                    | 1, 3, 10, and 30<br>mg/kg/day, p.o.<br>(co-administered<br>with enalapril) | Dose-dependent reduction in proteinuria and glomeruloscleros is.                                     | _         |
| Unilateral Ureteral Obstruction (Rat)                             | Tubulointerstitial<br>Fibrosis                | 30 mg/kg, p.o.                                                             | Reduced<br>tubulointerstitial<br>fibrosis.                                                           | -         |

## **Clinical Development**

Avenciguat is currently in Phase II clinical development for several indications.

#### **Completed and Ongoing Clinical Trials**

A summary of key clinical trials for Avenciguat (BI 685509) is provided below.



| Phase    | Study<br>Identifier          | Indication                                     | Status                 | Key Objectives                                                                 |
|----------|------------------------------|------------------------------------------------|------------------------|--------------------------------------------------------------------------------|
| Phase II | NCT05559580<br>(VITALISScE™) | Systemic<br>Sclerosis                          | Recruiting             | To evaluate the efficacy, safety, and tolerability of Avenciguat.              |
| Phase II | NCT05282121                  | Liver Cirrhosis<br>with Portal<br>Hypertension | Active, not recruiting | To assess the effect of Avenciguat alone or in combination with empagliflozin. |
| Phase II | NCT04736628                  | Chronic Kidney<br>Disease                      | Completed              | To investigate the effect of different doses of Avenciguat on kidney function. |
| Phase Ib | NCT03842761                  | Liver Cirrhosis                                | Completed              | To assess the safety, tolerability, and pharmacokinetic s of Avenciguat.       |

#### **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Avenciguat.

## Bleomycin-Induced Dermal and Pulmonary Fibrosis in Mice

This model is used to simulate the fibrotic aspects of systemic sclerosis.

Workflow:





Click to download full resolution via product page

Workflow for the bleomycin-induced fibrosis model.

#### Protocol:

- Animal Model: C57BL/6 mice are typically used.
- Induction of Fibrosis:
  - Dermal Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 μg in 100 μL of 0.9% NaCl) are administered to a defined area on the back for a period of 3-4 weeks.
  - Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg in 50 μL of sterile saline) is administered.
- Treatment: Avenciguat or vehicle is administered orally daily, starting at a predetermined time point after the initiation of bleomycin treatment.
- Assessment of Fibrosis:
  - Dermal: Skin thickness is measured using calipers. Skin biopsies are collected for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content as an indicator of collagen levels.
  - Pulmonary: Lungs are harvested for histological evaluation of fibrosis using the Ashcroft scoring system. Bronchoalveolar lavage fluid can be analyzed for inflammatory cell counts. Lung tissue is also used for hydroxyproline content measurement.

#### In Vitro sGC Activity Assay

This assay measures the ability of a compound to stimulate the production of cGMP by sGC.

Protocol:



- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or rats into tubes containing an anticoagulant. PRP is isolated by centrifugation.
- Heme Oxidation: To mimic oxidative stress, the PRP is treated with the heme-oxidant 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).
- Incubation with Avenciguat: The ODQ-treated PRP is incubated with varying concentrations
  of Avenciguat.
- cGMP Measurement: The reaction is stopped, and the concentration of cGMP in the plasma is determined using a commercially available enzyme immunoassay (EIA) kit.
- Data Analysis: The EC50 value, the concentration of Avenciguat that produces 50% of the maximal cGMP production, is calculated.

#### Conclusion

Avenciguat (BI 685509) is a promising sGC activator with a distinct mechanism of action that makes it particularly suitable for treating diseases associated with oxidative stress and impaired NO-sGC-cGMP signaling. Preclinical studies have demonstrated its efficacy in models of fibrosis and organ damage. Ongoing Phase II clinical trials will provide further insights into its therapeutic potential in various human diseases. The continued investigation of Avenciguat and other sGC activators holds the potential to deliver novel and effective treatments for a range of challenging medical conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety and pharmacokinetics of BI 685509, a soluble guanylyl cyclase activator, in patients with cirrhosis: A randomized Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Soluble Guanylate Cyclase Stimulators and Activators PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EconPapers: Pharmacokinetic and Pharmacodynamic Modeling [econpapers.repec.org]
- To cite this document: BenchChem. [Avenciguat (BI 685509): A Technical Guide to its Discovery and Preclinical-Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163706#discovery-and-history-of-kddia-pc-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com